Lower Lipophilicity (XLogP3-AA) of 2-Fluoro-6-methylbenzaldehyde Compared to the 2-Chloro Analog
The predicted lipophilicity of 2-Fluoro-6-methylbenzaldehyde is significantly lower than that of its closest chloro analog, 2-chloro-6-methylbenzaldehyde. This difference can be critical in medicinal chemistry for optimizing a lead compound's pharmacokinetic profile, as lower LogP values are often associated with reduced non-specific binding and improved metabolic stability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 [1] |
| Comparator Or Baseline | 2-Chloro-6-methylbenzaldehyde: XLogP3-AA = 2.4 [2] |
| Quantified Difference | 0.6 log units lower |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1][2] |
Why This Matters
A lower LogP value indicates reduced lipophilicity, which can translate to better aqueous solubility and potentially a more favorable ADME profile for downstream pharmaceutical candidates synthesized from this building block.
- [1] PubChem. (2026). 2-Fluoro-6-methylbenzaldehyde (Compound Summary). PubChem CID 14170517. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14170517 View Source
- [2] PubChem. (2026). 2-Chloro-6-methylbenzaldehyde (Compound Summary). PubChem CID 12467050. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12467050 View Source
